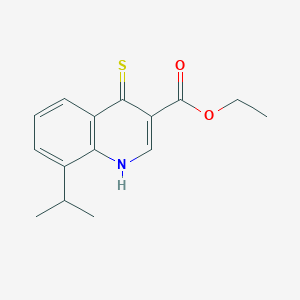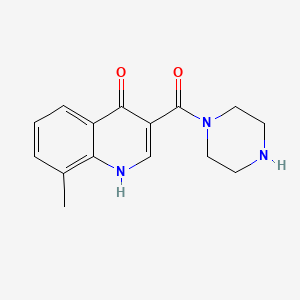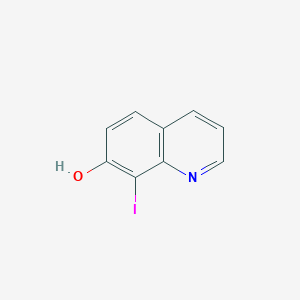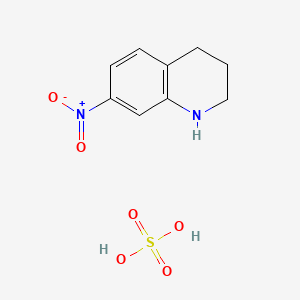
Phenyl 4-formyl-2-methoxy-6-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-formyl-2-methoxy-6-methylbenzoate is an organic compound with the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol . This compound is a derivative of benzoic acid, specifically a phenyl ester of 4-formyl-2-methoxy-6-methylbenzoic acid . It is characterized by the presence of a formyl group, a methoxy group, and a methyl group on the benzene ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of Phenyl 4-formyl-2-methoxy-6-methylbenzoate typically involves the esterification of 4-formyl-2-methoxy-6-methylbenzoic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Phenyl 4-formyl-2-methoxy-6-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, demethylation can be achieved using boron tribromide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
Phenyl 4-formyl-2-methoxy-6-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Phenyl 4-formyl-2-methoxy-6-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The formyl group can act as an electrophile, participating in nucleophilic addition reactions, while the methoxy and methyl groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Phenyl 4-formyl-2-methoxy-6-methylbenzoate can be compared with other similar compounds, such as:
Phenyl 4-bromo-2-methoxy-6-methylbenzoate: This compound has a bromine atom instead of a formyl group, which significantly alters its reactivity and applications.
Phenyl 6-benzyloxy-4-formyl-2-methyl-3-(trifluoromethyl)benzoate: This compound has additional benzyloxy and trifluoromethyl groups, making it more complex and potentially more reactive.
Phenyl 4-bromo-6-[(1,1-dimethylethoxy)carbonyl]oxy]-3-methoxy-2-methylbenzoate: This compound features a bulky protecting group, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C16H14O4 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
phenyl 4-formyl-2-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C16H14O4/c1-11-8-12(10-17)9-14(19-2)15(11)16(18)20-13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
RWMIQGDTZVRJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2=CC=CC=C2)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl-](/img/structure/B11850285.png)
![7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine](/img/structure/B11850294.png)
![4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11850299.png)





![Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B11850341.png)


![4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850359.png)

![4-((1H-Naphtho[2,3-d]imidazol-2-yl)methyl)aniline](/img/structure/B11850373.png)
